molecular formula C21H16BrN3O3S B2956563 N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207060-06-7

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Katalognummer: B2956563
CAS-Nummer: 1207060-06-7
Molekulargewicht: 470.34
InChI-Schlüssel: XBOPLJNQENHTKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative featuring a 3-bromophenyl acetamide moiety and a 4-methoxyphenyl substituent at position 7 of the thieno[3,2-d]pyrimidin-4-one core. This scaffold is of interest due to its structural similarity to bioactive compounds targeting enzymes such as cyclooxygenase-2 (COX-2) and enoyl-acyl carrier protein reductase (InhA) .

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S/c1-28-16-7-5-13(6-8-16)17-11-29-20-19(17)23-12-25(21(20)27)10-18(26)24-15-4-2-3-14(22)9-15/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOPLJNQENHTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure incorporates a thieno[3,2-d]pyrimidine core, which is associated with various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for this compound is C21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S, with a molecular weight of approximately 470.3 g/mol. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S
Molecular Weight470.3 g/mol
Core StructureThieno[3,2-d]pyrimidine

Anticancer Potential

Research indicates that derivatives of thieno[3,2-d]pyrimidines, including N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit key enzymes involved in tumor growth and proliferation.

Case Studies

  • In Vitro Anticancer Activity : A study evaluated the anticancer properties of this compound against a panel of cancer cell lines representing different types of cancer (e.g., leukemia, melanoma). The results indicated that certain concentrations (e.g., 10 µM) led to notable cytotoxic effects in specific cell lines, particularly in leukemia models .
  • Mechanism of Action : Preliminary docking studies suggest that the compound interacts with target enzymes through hydrogen bonding and halogen interactions, which may contribute to its inhibitory effects on cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thienopyrimidine derivatives have demonstrated promising activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide. These studies typically focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Enzyme Inhibition : Evaluating its ability to inhibit enzymes critical for cancer cell metabolism and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, it can be compared with other thienopyrimidine derivatives:

Compound NameStructureUnique Features
Thienopyrimidine DerivativesContains a thienopyrimidine coreVaries in substituents affecting biological activity
MethoxyphenylacetamidesContains methoxyphenylacetamide moietyDifferent core structures leading to varied properties
5-Fluoro-thieno[3,2-d]pyrimidinesFluorinated variantsEnhanced bioavailability and altered pharmacodynamics

These comparisons highlight how variations in substituents can significantly impact biological activity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

Halogen-Substituted Phenyl Analogs
  • N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structure: The 3-bromophenyl group is replaced with 2,5-difluorophenyl. Impact: Fluorine atoms enhance electronegativity and metabolic stability compared to bromine. Molecular weight: 427.425 g/mol .
  • N-(4-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Structure: Contains a 4-bromophenyl group and a sulfanyl linker.
Alkyl and Aryl Substituents
  • N-(2,3-Dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structure: 2,3-Dimethylphenyl replaces 3-bromophenyl. Molecular weight: 419.5 g/mol .

Modifications on the Thienopyrimidine Core

Position 7 Substituents
  • N-(3-Bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Structure: Lacks the 4-methoxyphenyl group at position 5. Impact: Absence of methoxy reduces electron-donating effects, possibly lowering anti-inflammatory activity .
  • 2-[7-Benzyl-2-(4-fluorophenyl)-4-oxopyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide (): Structure: Incorporates a pyrido[3,4-d]pyrimidine core with a benzyl group. Impact: The pyrido extension may enhance π-π stacking interactions. Molecular weight: Not reported .
Heterocycle Fusion and Functional Groups
  • Benzothieno[3,2-d]pyrimidin-4-one Derivatives (): Structure: Benzothieno instead of thieno core, with sulfonamide substituents. Activity: Compounds like N-[2-(2,4-difluorophenylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide inhibit COX-2 and IL-8 production, demonstrating the importance of sulfonamide groups in anti-inflammatory activity .
  • Thieno[2,3-d]pyrimidin-4-one Derivatives (): Structure: Thiophene fused at [2,3-d] position with thiazolidinone moieties. Properties: Compound 9 (Molecular weight: 503 g/mol) shows higher yields (75%) compared to the target compound, suggesting synthetic advantages of thiazolidinone integration .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₁H₁₆BrN₃O₃S ~470.3 Not reported 3-Bromophenyl, 4-Methoxyphenyl
N-(2,5-Difluorophenyl) Analog (Ev2) C₂₁H₁₅F₂N₃O₃S 427.4 Not reported 2,5-Difluorophenyl
N-(4-Bromophenyl) Sulfanyl Analog (Ev13) C₁₈H₁₈BrN₃O₂S₂ 452.4 Not reported 4-Bromophenyl, Sulfanyl linker
Thiazolidinone Derivative (Ev8) C₂₃H₂₀N₄O₃S₂ 503.0 175–177 Thiophene, 4-Chlorophenyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.